2-(4-Ethylbenzoyl)-4-methylpyridine
Description
Properties
IUPAC Name |
(4-ethylphenyl)-(4-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-3-12-4-6-13(7-5-12)15(17)14-10-11(2)8-9-16-14/h4-10H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMHYBNEFTXEAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=NC=CC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylbenzoyl)-4-methylpyridine can be achieved through several synthetic routes. One common method involves the acylation of 4-methylpyridine with 4-ethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of solid acid catalysts, such as modified H-Beta zeolite, can enhance the efficiency of the reaction by providing a high surface area for the reaction to occur .
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethylbenzoyl)-4-methylpyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Formation of this compound-1-oxide.
Reduction: Formation of this compound-1-ol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(4-Ethylbenzoyl)-4-methylpyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Ethylbenzoyl)-4-methylpyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include inhibition of enzyme activity through binding to the active site or modulation of receptor activity through interaction with receptor proteins .
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds are structurally or functionally related to 2-(4-Ethylbenzoyl)-4-methylpyridine:
Substituent Effects on Physicochemical Properties
Electron-Donating vs. Electron-Withdrawing Groups
- 4-Methylpyridine (in Catalyst B): The methyl group at the 4-position enhances electron density on the pyridine ring, improving its ligand properties in coordination complexes .
Melting Points and Stability
- Substituted pyridines with bulky groups (e.g., 2-Ethoxy-4-(4-methylphenyl)-6-phenylpyridine-3-carbonitrile) exhibit higher melting points (268–287°C) due to enhanced intermolecular interactions .
- Hydrazide derivatives like Tebufenozide show stability under ambient conditions, critical for pesticidal activity .
Spectroscopic Signatures
Biological Activity
2-(4-Ethylbenzoyl)-4-methylpyridine is an organic compound that has garnered attention in scientific research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C15H15NO
- IUPAC Name : (4-ethylphenyl)-(4-methylpyridin-2-yl)methanone
- CAS Number : 1187170-90-6
The compound consists of a pyridine ring substituted with a methyl group and a benzoyl moiety with an ethyl group, contributing to its unique chemical properties and biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound may function as an enzyme inhibitor or receptor modulator , affecting cellular pathways involved in:
- Antimicrobial Activity : It has shown potential in inhibiting bacterial growth.
- Anticancer Properties : The compound may induce apoptosis in cancer cells through DNA damage mechanisms similar to those observed with known chemotherapeutic agents .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated that it effectively inhibited the growth of several bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It was found to induce cell cycle arrest and apoptosis in cancer cell lines, potentially through mechanisms involving DNA damage and disruption of cellular signaling pathways.
Data Table: Biological Activity Summary
| Biological Activity | Effect Observed | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells |
Case Studies
-
Study on Antimicrobial Efficacy :
- A study evaluated the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. Results showed a notable reduction in bacterial viability, indicating its potential as a therapeutic agent in infectious diseases.
-
Investigation of Anticancer Properties :
- Another study focused on the compound's effects on human cancer cell lines. The findings revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS), resulting in oxidative stress and subsequent apoptosis.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2-(4-ethylbenzoyl)-4-methylpyridine?
- Methodological Approach : Utilize nucleophilic substitution or coupling reactions involving 4-methylpyridine derivatives. For example, alkylation of 4-methylpyridine with ethylbenzoyl chloride in anhydrous conditions, followed by purification via recrystallization using ethanol or dichloromethane. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via melting point analysis .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Approach :
- NMR Spectroscopy : Use and NMR to identify proton environments (e.g., methyl groups at δ ~2.4 ppm for pyridine-CH) and confirm substitution patterns .
- Elemental Analysis : Validate empirical formula (CHNO) with <0.3% deviation .
- X-ray Diffraction : Resolve crystal structure (if crystalline) using Mo-Kα radiation (λ = 0.71069 Å) .
Q. How does the acidity of the 4-methylpyridine moiety influence reactivity?
- Key Insight : 4-Methylpyridine is a stronger carbon acid than 2-methylpyridine due to resonance stabilization of the conjugate base. This affects its participation in deprotonation-driven reactions (e.g., ligand coordination or nucleophilic substitutions) .
Q. What solvents and conditions enhance solubility for purification?
- Data-Driven Guidance :
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| Ethanol | 15–20 | Preferred for recrystallization |
| DCM | 30–35 | High solubility, volatile |
| Water | <1 | Insoluble, used for washes |
Advanced Research Questions
Q. How does the crystal structure inform coordination chemistry applications?
- Structural Insights : The compound’s pyridine nitrogen can act as a Lewis base. In titanium(IV) complexes, 4-methylpyridine ligands adopt a distorted pentagonal-bipyramidal geometry, with Ti–N distances of ~2.1–2.3 Å .
- Experimental Design : Synthesize metal complexes under Schlenk conditions (argon atmosphere), and analyze coordination modes via single-crystal XRD .
Q. What computational methods predict electronic properties and reactivity?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess frontier orbitals (HOMO-LUMO gap) and electrostatic potential maps.
- MD Simulations : Study solvation effects in polar aprotic solvents (e.g., DMF) using AMBER force fields .
Q. How to resolve contradictions in spectroscopic vs. crystallographic data?
- Case Study : If NMR suggests a planar structure but XRD shows non-planarity (e.g., dihedral angles >30°), validate via temperature-dependent NMR to assess conformational flexibility .
Q. What mechanistic insights explain regioselectivity in electrophilic substitutions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
